

Application Notes and Protocols for RF9 Hydrochloride

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Compound of Interest

Compound Name: RF9 hydrochloride

Cat. No.: B11929016

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Introduction

RF9 hydrochloride is a potent and selective antagonist of neuropeptide FF (NPFF) receptors, specifically NPFF1 and NPFF2.[1][2] As a crucial tool in neuropharmacological research, RF9 is instrumental in investigating the physiological roles of the NPFF system, particularly in pain modulation, opioid tolerance, and cardiovascular regulation.[1] These application notes provide detailed protocols for the synthesis and purification of **RF9 hydrochloride**, enabling researchers to produce high-quality material for their studies.

Data Presentation

Table 1: Physicochemical Properties of RF9 Hydrochloride

Property	Value	Reference
Molecular Formula	C ₂₆ H ₃₉ ClN ₆ O ₃	MedChemExpress
Molecular Weight	519.08 g/mol	MedChemExpress
Purity (typical)	≥99%	Cambridge Bioscience
Appearance	White to off-white solid	MedChemExpress

Table 2: Comparison of Coupling Agents for the Final Acylation Step in RF9 Synthesis

Coupling Agent	Yield	Purity	Reference
COMU/DIPEA	37.2%	Pure compound, no by-products observed by MS	ResearchGate
DIC/HOBt	Not specified	Main compound with Arg-Phe-NH ₂ by-product	ResearchGate
DIC	Not specified	Lower yield and purity compared to other methods	ResearchGate

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of RF9 (Fmoc Strategy)

This protocol is based on the optimized method described by Oroc et al. (2015), which identified COMU/DIPEA as the most efficient coupling agent for the final acylation step.

Materials:

- TentaGel S RAM-Phe Fmoc resin
- Fmoc-Arg(Pbf)-OH
- 1-Adamantanecarboxylic acid
- COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminoxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
- DIPEA (N,N'-Diisopropylethylamine)
- Piperidine

- DMF (N,N-Dimethylformamide)
- DCM (Dichloromethane)
- Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)
- Diethyl ether

Procedure:

- Resin Swelling: Swell the TentaGel S RAM-Phe Fmoc resin in DMF in a reaction vessel for at least 1 hour.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add a 20% solution of piperidine in DMF to the resin.
 - Agitate for 20 minutes.
 - Drain the solution and repeat the piperidine treatment for another 10 minutes.
 - Wash the resin thoroughly with DMF (3x) and DCM (3x).
- Coupling of Fmoc-Arg(Pbf)-OH:
 - Dissolve Fmoc-Arg(Pbf)-OH (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF.
 - Add the activated amino acid solution to the resin.
 - Agitate for 2 hours at room temperature.
 - Wash the resin with DMF (3x) and DCM (3x).
- Fmoc Deprotection: Repeat step 2.
- Acylation with 1-Adamantanecarboxylic Acid:

- Dissolve 1-adamantanecarboxylic acid (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF.
- Add the activated solution to the resin.
- Agitate for 2 hours at room temperature.
- Wash the resin with DMF (3x) and DCM (3x).
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry under vacuum.
 - Add the cleavage cocktail to the resin.
 - Stir for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate.
 - Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
 - Centrifuge to pellet the crude peptide and decant the ether.
 - Wash the peptide with cold diethyl ether.
 - Dry the crude peptide under vacuum.

Protocol 2: Purification of Crude RF9 by RP-HPLC

This is a general protocol for the purification of synthetic peptides. Optimization of the gradient and mobile phases may be required for optimal separation.

Materials:

- Crude RF9 peptide
- Water (HPLC grade)
- Acetonitrile (HPLC grade)

- Trifluoroacetic acid (TFA)
- Preparative C18 RP-HPLC column

Procedure:

- Sample Preparation: Dissolve the crude RF9 peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% TFA in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
- Method Development (Analytical Scale):
 - Using an analytical C18 column, inject a small amount of the crude peptide solution.
 - Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to determine the retention time of the RF9 peptide.
 - Optimize the gradient to achieve good separation of the main peak from impurities.
- Preparative Purification:
 - Equilibrate the preparative C18 column with the initial gradient conditions.
 - Load the dissolved crude RF9 onto the column.
 - Run the optimized gradient from the analytical scale.
 - Collect fractions corresponding to the main peptide peak.
- Fraction Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the purified RF9 peptide as a TFA salt.

Protocol 3: Conversion of RF9-TFA to RF9 Hydrochloride

This protocol describes the conversion of the trifluoroacetate salt to the hydrochloride salt.

Method 1: Lyophilization from HCl Solution

Materials:

- Purified RF9-TFA
- Dilute Hydrochloric Acid (HCl) solution (e.g., 10 mM)
- Water (HPLC grade)

Procedure:

- Dissolve the purified RF9-TFA peptide in a minimal amount of water.
- Add a stoichiometric excess of dilute HCl to the peptide solution.
- Freeze the solution rapidly (e.g., using liquid nitrogen).
- Lyophilize the frozen solution until a dry powder is obtained.
- To ensure complete removal of TFA, the dissolution in dilute HCl and lyophilization can be repeated.

Method 2: Ion Exchange Chromatography

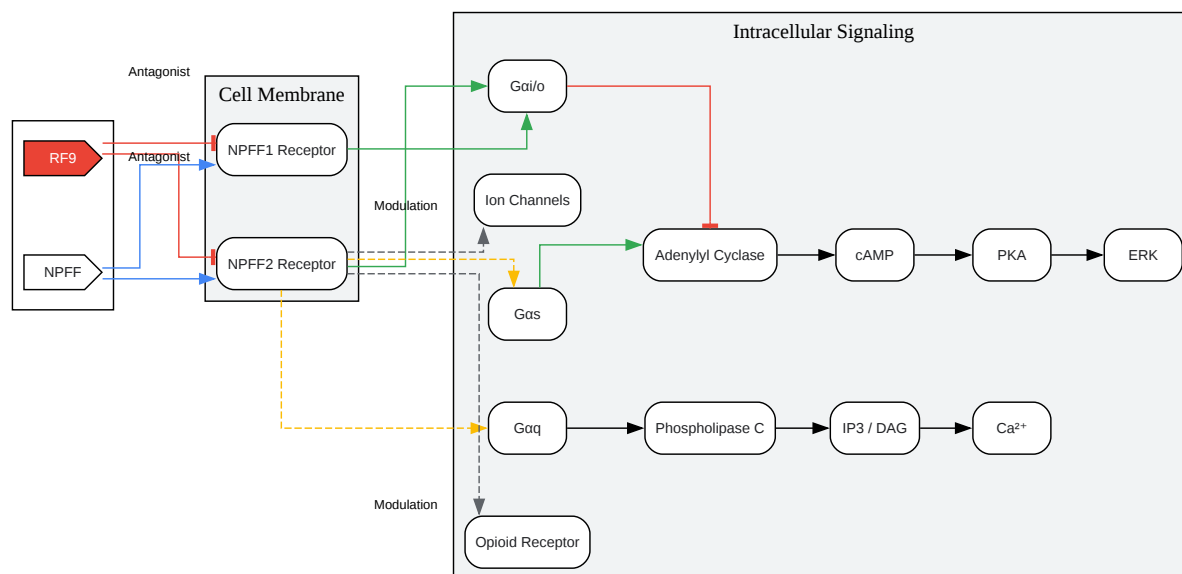
Materials:

- Purified RF9-TFA
- Strong cation exchange (SCX) resin
- Hydrochloric acid (HCl) solution (for elution)
- Ammonium hydroxide or sodium hydroxide solution (for regeneration)

Procedure:

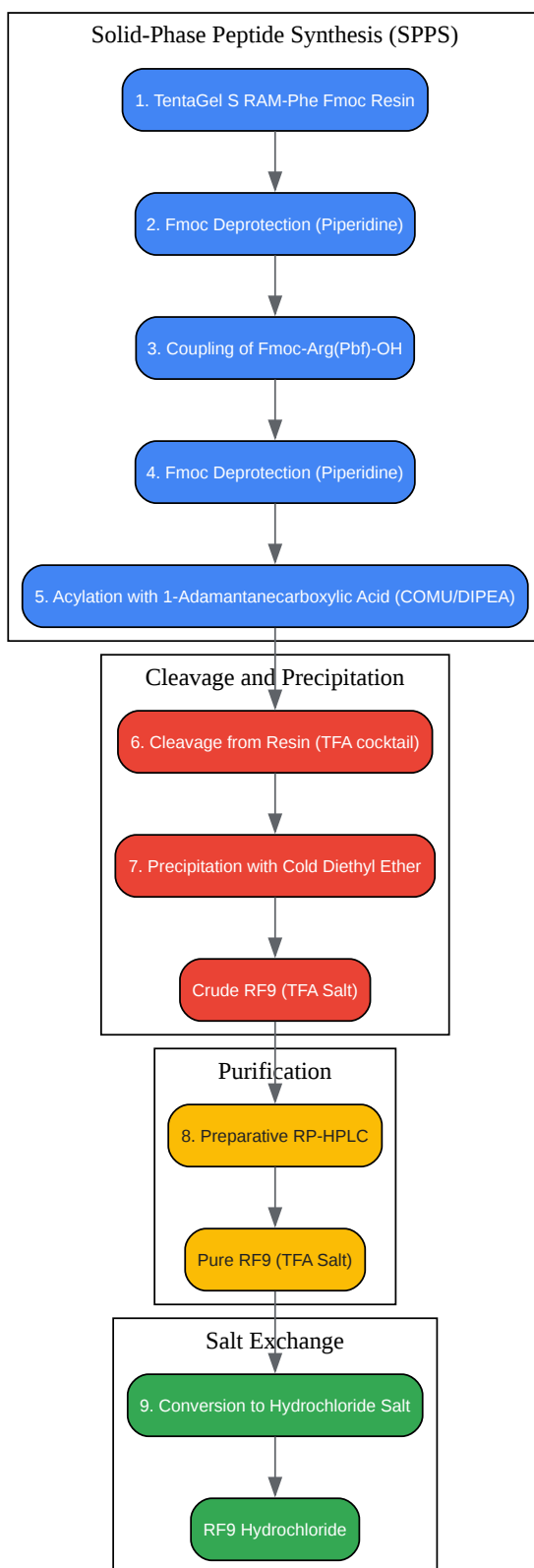
- Pack a column with the SCX resin and equilibrate it with a low concentration of a suitable buffer.
- Dissolve the RF9-TFA in the equilibration buffer and load it onto the column.
- Wash the column with the equilibration buffer to remove the TFA counter-ions.
- Elute the RF9 peptide using a gradient of HCl.
- Collect the fractions containing the peptide.
- Lyophilize the pooled fractions to obtain **RF9 hydrochloride**.

Signaling Pathways and Experimental Workflows



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Caption: RF9 antagonizes NPFF receptors, modulating G-protein signaling pathways.



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Caption: Workflow for the synthesis and purification of **RF9 hydrochloride**.

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References

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